tert-Butyl hydrogen phthalate

Vue d'ensemble

Description

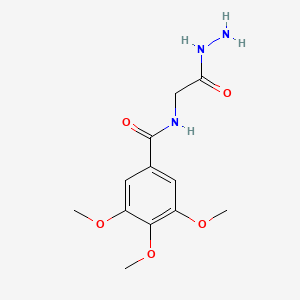

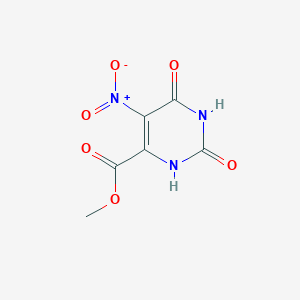

tert-Butyl hydrogen phthalate is a chemical compound that is related to the phthalate family, which is characterized by the presence of a phthalate ion bonded to an organic group—in this case, a tert-butyl group. Phthalates are well-known for their use as plasticizers and are involved in various chemical reactions and applications. The tert-butyl group is a bulky substituent that can influence the physical and chemical properties of the compound.

Synthesis Analysis

The synthesis of tert-butyl-substituted phthalocyanines and related compounds has been extensively studied. For instance, a phthalonitrile derivative with tert-butyl substituents was synthesized and then cyclotetramerized to produce metallo-phthalocyanines with high solubility in various solvents . Another study reported the synthesis of octa-tert-butylphthalocyanine using di-tert-butylphthalonitrile and nickel acetate, leading to a mixture of structural isomers . Additionally, a highly soluble dihydroxo(tetra-tert-butylphthalocyaninato)antimony(V) complex was synthesized by oxidizing an iodide precursor with tert-butyl perbenzoate .

Molecular Structure Analysis

The molecular structure of tert-butyl-substituted phthalocyanines can be significantly affected by the bulkiness of the substituents. For example, the distortion of the phthalocyanine macrocycle due to tert-butyl substituents can lead to changes in spectroscopic properties and packing arrangements . The crystal structure of a copper(II) complex with tert-butylisophthalate ligands revealed a one-dimensional double chain architecture, demonstrating the influence of tert-butyl groups on the overall structure .

Chemical Reactions Analysis

tert-Butyl groups can participate in various chemical reactions. The reaction of tert-butoxy radicals with phenols, for instance, yields phenoxy radicals, with the reaction rate being influenced by the solvent's polarity and the presence of tert-butyl groups . In another study, secondary amine derivatives of p-tert-butyl thiacalix arenes showed selective molecular recognition of phthalic acid, indicating the potential for chemical sensing applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl-substituted phthalocyanines are notable for their high solubility and stability. These properties are crucial for their potential applications in various fields. For example, the solubility of a dihydroxo(tetra-tert-butylphthalocyaninato)antimony(V) complex in polar organic solvents was observed, along with its ability to form hydrophilic colloids in acetone-water mixtures . The electrochemical properties of tert-butylcalix arene bridged bis double-decker lutetium(III) phthalocyanine were also investigated, showing distinctive voltammetric behavior10.

Applications De Recherche Scientifique

Specific Scientific Field

This application falls under the field of Biomedical Sciences , specifically in the study of Oxidative Stress and Inflammation .

Summary of the Application

“tert-Butyl hydrogen peroxide (t-BHP)” is used to induce oxidative stress and inflammation in rat glomerular mesangial cells in the study of diabetic complications such as diabetic nephropathy (DN) .

Methods of Application

In the experiment, the effects of Diphenyl diselenide (DPDS) on t-BHP-induced oxidative stress and lipopolysaccharide (LPS)-induced inflammation in rat glomerular mesangial (HBZY-1) cells were investigated . The cytotoxicity, intracellular ROS and MDA contents, SOD activity, and GSH content were measured to assess the oxidative stress .

Results or Outcomes

DPDS was found to attenuate t-BHP-induced cytotoxicity, concurrent with decreased intracellular ROS and MDA contents and increased SOD activity and GSH content . Moreover, DPDS augmented the protein and mRNA expression of Nrf2, HO-1, NQO1, and GCLC in t-BHP-stimulated HBZY-1 cells .

Application in the Resolution and Reactions of Tertiary Alcohols

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the study of Tertiary Alcohols .

Summary of the Application

“tert-Butyl hydrogen phthalate” is used in the resolution and reactions of tertiary alcohols .

Methods of Application

The specific methods of application in the resolution and reactions of tertiary alcohols are not detailed in the sources .

Results or Outcomes

The specific results or outcomes of the application in the resolution and reactions of tertiary alcohols are not detailed in the sources .

Application in Electronic Communication Studies

Specific Scientific Field

This application falls under the field of Physical Chemistry , specifically in the study of Electronic Communication .

Summary of the Application

“tert-Butyl hydrogen phthalate” is used to investigate the electronic effect of tert-butyl groups on intramolecular through-bond interactions between redox units in tetrathiafulvalene-tetraazapyrene (TAP) triads .

Methods of Application

The insertion of tert-butyl groups raises the TAP-localised LUMO level by 0.21 eV, in fairly good agreement with 0.17 eV determined by DFT calculations .

Results or Outcomes

The study found that the insertion of tert-butyl groups raises the TAP-localised LUMO level by 0.21 eV .

Application in the Resolution and Reactions of Tertiary Alcohols

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the study of Tertiary Alcohols .

Summary of the Application

“tert-Butyl hydrogen phthalate” is used in the resolution and reactions of tertiary alcohols .

Methods of Application

The specific methods of application in the resolution and reactions of tertiary alcohols are not detailed in the sources .

Results or Outcomes

The specific results or outcomes of the application in the resolution and reactions of tertiary alcohols are not detailed in the sources .

Application in Non-Directed Catalytic Hydroxylation

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the study of Non-Directed Catalytic Hydroxylation .

Summary of the Application

“tert-Butyl hydrogen phthalate” is used to investigate the non-directed catalytic hydroxylation of sterically congested primary C−H bonds .

Methods of Application

The study employed an electron-poor manganese catalyst that operates in the strong hydrogen bond donor solvent nonafluoro-tert-butyl alcohol (NFTBA) and catalytically activates hydrogen peroxide to generate a powerful manganese-oxo species that effectively oxidizes tert-butyl C−H bonds .

Results or Outcomes

The study found that leveraging on the interplay of steric, electronic, medium and torsional effects, site-selective and product chemoselective hydroxylation of the tert-butyl group is accomplished with broad reaction scope, delivering primary alcohols as largely dominant products in preparative yields .

Safety And Hazards

Orientations Futures

The future directions of research on phthalates, including tert-Butyl hydrogen phthalate, could involve the development of energy-efficient and effective technologies to eliminate these harmful substances from the environment . There is also a need to expand the current knowledge concerning their mechanism of action in the organism .

Propriétés

IUPAC Name |

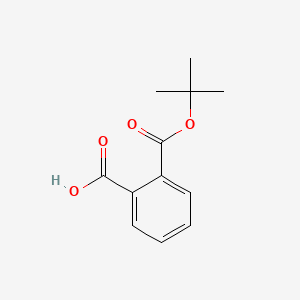

2-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-12(2,3)16-11(15)9-7-5-4-6-8(9)10(13)14/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUQZKXKYSAJDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047150 | |

| Record name | tert-Butyl hydrogen phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl hydrogen phthalate | |

CAS RN |

33693-84-4 | |

| Record name | tert-Butyl hydrogen phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033693844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl hydrogen phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERT-BUTYL HYDROGEN PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8390XKX0SQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.